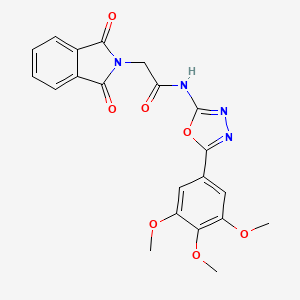

2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O7/c1-29-14-8-11(9-15(30-2)17(14)31-3)18-23-24-21(32-18)22-16(26)10-25-19(27)12-6-4-5-7-13(12)20(25)28/h4-9H,10H2,1-3H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVKXDLPKJGRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through the condensation of various functional groups. The presence of the 1,3-dioxoisoindoline and 1,3,4-oxadiazole moieties contributes significantly to its biological properties.

Key Structural Features:

- Dioxoisoindoline Core: Known for its role in various biological activities including anti-cancer properties.

- Oxadiazole Ring: Often associated with antimicrobial and anti-inflammatory activities.

- Trimethoxyphenyl Substituent: Enhances lipophilicity and bioavailability.

Anticancer Properties

Research indicates that compounds with similar structures to 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives containing the dioxoisoindoline core can inhibit the proliferation of various cancer cell lines such as HeLa (cervical cancer), L1210 (leukemia), and FM3A (mammary carcinoma) with IC50 values in the nanomolar range .

Antimicrobial Activity

The oxadiazole moiety has been linked to antimicrobial effects. Compounds with this structure have demonstrated:

- Broad-spectrum antifungal activity , particularly against pathogens like Sclerotinia sclerotiorum and Alternaria solani, with some derivatives showing superior efficacy compared to standard antifungal agents like quinoxyfen .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the substituents on the benzene ring significantly affect the biological activity:

- Electron-withdrawing groups enhance inhibitory activity against fungi.

- The presence of methoxy groups increases lipophilicity and may improve cellular uptake .

Case Study 1: Anticancer Activity

In a study published in Molecules, a series of compounds similar to our target compound were tested against various cancer cell lines. The results indicated that compounds with a similar dioxoisoindoline structure exhibited IC50 values ranging from 0.5 to 10 µM against HeLa cells. The study concluded that the introduction of electron-donating groups improved anticancer efficacy .

Case Study 2: Antifungal Efficacy

Another research article detailed the antifungal activity of oxadiazole derivatives against Sclerotinia sclerotiorum. The compound demonstrated an EC50 of 6.67 mg/L, which is significantly lower than traditional antifungal treatments . This suggests a promising application in agricultural settings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of a dioxoisoindoline moiety and an oxadiazole derivative. The synthesis typically involves multi-step reactions that include the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant biological activities, including anticancer and antimicrobial properties. The synthesis of similar compounds often follows established protocols involving the condensation of hydrazides with various carbonyl compounds to yield oxadiazole derivatives .

Anticancer Properties

Research indicates that compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide exhibit promising anticancer activities. For instance:

- In vitro Studies : Compounds derived from oxadiazoles have shown cytotoxic effects against various cancer cell lines, including glioblastoma. In particular, studies have demonstrated significant apoptosis in cancer cells treated with these compounds .

- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to key proteins involved in cancer progression, enhancing their potential as therapeutic agents .

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has also been evaluated:

- Bacterial Inhibition : Several studies report that oxadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion , and Toxicity (ADMET) profiles of these compounds are crucial for their development as pharmaceuticals. Many synthesized derivatives adhere to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties which enhance their viability as drug candidates .

Case Studies

Several case studies highlight the effectiveness of oxadiazole-containing compounds:

- A study involving a series of oxadiazole derivatives showed significant antidiabetic effects in model organisms like Drosophila melanogaster, indicating a dual role in managing both cancer and diabetes .

- Another investigation focused on the antimicrobial properties revealed that certain derivatives had superior activity against resistant bacterial strains compared to standard antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Trimethoxyphenyl vs. Dimethoxyphenyl : The 3,4,5-trimethoxy substitution (target compound) confers stronger antiproliferative activity compared to 3,4-dimethoxy derivatives due to improved hydrophobic interactions with tubulin .

Linker Modifications : Replacing the sulfanyl bridge (e.g., in ) with the dioxoisoindolinyl group may reduce toxicity while maintaining affinity for kinase targets .

Dioxoisoindolinyl-Containing Analogues

Table 2: Dioxoisoindolinyl Derivatives

Key Observations:

Dioxoisoindolinyl vs.

Substituent Effects : Fluorine or nitro groups (e.g., in and ) enhance electronic interactions with DNA topoisomerases, whereas the trimethoxyphenyl group in the target compound may target β-tubulin .

N-Substituted Arylacetamides

Compounds like 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide () exhibit structural mimicry of penicillin derivatives, with chlorine atoms enhancing antibacterial potency. In contrast, the target compound’s methoxy groups likely shift its mechanism toward eukaryotic targets .

Q & A

Q. How can researchers design a SAR study for optimizing the 3,4,5-trimethoxyphenyl moiety?

- Design framework :

Substituent variation : Synthesize analogs with mono-/di-methoxy, nitro, or halide groups at the phenyl ring .

Bioactivity correlation : Plot substituent electronic parameters (Hammett σ) against IC values to identify potency trends .

Crystallography : Solve X-ray structures of target-ligand complexes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.